molecular formula C9H10ClN3O2 B1436377 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride CAS No. 2189434-98-6

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride

Cat. No. B1436377
CAS RN: 2189434-98-6
M. Wt: 227.65 g/mol
InChI Key: DEULFMQYVHVRKE-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride (5,7-DMPH) is an organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives. It is a white crystalline solid with a molecular weight of 229.71 g/mol and a melting point of 178-180°C. 5,7-DMPH has been widely used in scientific research due to its unique properties, such as its ability to act as an inhibitor of various enzymes.

Scientific Research Applications

Pharmaceutical Research

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride: is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various pharmacologically active compounds. Its core structure is analogous to several bioactive molecules, making it a valuable precursor in the development of new therapeutic agents .

Material Science

In material science, this compound can be employed to create novel organic frameworks. These frameworks have potential applications in the development of advanced materials with specific properties, such as conductivity or luminescence, which are useful in electronics and photonics .

Chemical Synthesis

This chemical serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including alkylation, acylation, and coupling, to yield a wide range of derivatives. These derivatives are crucial for the synthesis of complex molecules used in different chemical industries .

Analytical Chemistry

As a standard reference material, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride is used in analytical chemistry to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses .

Proteomics

In proteomics, this compound can be used to modify peptides and proteins. Such modifications can help in studying protein function and interaction, as well as in the development of targeted proteomic assays for disease diagnosis .

Agrochemical Research

The compound’s derivatives may exhibit biological activity that can be harnessed in agrochemical research. They could lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .

properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-5-3-6(2)12-8(10-5)4-7(11-12)9(13)14;/h3-4H,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEULFMQYVHVRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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